molecular formula C15H18N4O2S B2737276 N-isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide CAS No. 942010-27-7

N-isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Cat. No.: B2737276
CAS No.: 942010-27-7
M. Wt: 318.4
InChI Key: SOQGPEUAMMOQIW-UHFFFAOYSA-N
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Description

N-isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the thiazole class of heterocyclic aromatic organic compounds, which are known for their diverse biological activities and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The resulting thiazole ring is then functionalized with the appropriate substituents, such as isopropyl and phenyl groups, through subsequent reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and infections.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

N-isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is unique in its structure and properties compared to other thiazole derivatives. Similar compounds include:

  • Thiazole-2-carboxamide: A simpler thiazole derivative with fewer substituents.

  • 4-Methylthiazole-5-carboxamide: A related compound with a different position of the methyl group.

  • 3-Phenylthiazole-5-carboxamide: A compound with a phenyl group attached to the thiazole ring.

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Properties

IUPAC Name

4-methyl-2-(phenylcarbamoylamino)-N-propan-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-9(2)16-13(20)12-10(3)17-15(22-12)19-14(21)18-11-7-5-4-6-8-11/h4-9H,1-3H3,(H,16,20)(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQGPEUAMMOQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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